3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
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Overview
Description
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the triazole ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride typically involves the reaction of 3-chloropropylamine with 5-methyl-1H-1,2,4-triazole under acidic conditions to form the hydrochloride salt. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Oxidation Products: Oxidized triazole derivatives with altered electronic properties.
Reduction Products: Reduced triazole derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or disrupting biological pathways. The chloropropyl group can also participate in covalent bonding with target molecules, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropyl)-1H-1,2,4-triazole: Lacks the methyl group, resulting in different reactivity and biological activity.
5-Methyl-1H-1,2,4-triazole: Lacks the chloropropyl group, affecting its chemical properties and applications.
3-(3-Chloropropyl)-5-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is unique due to the combination of the chloropropyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in other similar compounds.
Properties
IUPAC Name |
3-(3-chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4H2,1H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRDWIUEPAWPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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